Ethyl 2,5-dibromo-3-fluorophenylacetate
Description
Ethyl 2,5-dibromo-3-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 5-positions and a fluorine atom at the 3-position. The compound’s molecular formula is C₁₀H₉Br₂FO₂, sharing the same formula as its positional isomer, Ethyl 2,4-dibromo-3-fluorophenylacetate. Their reactivity is influenced by the electronic and steric effects of substituents, which dictate their applications in cross-coupling reactions, nucleophilic substitutions, or as precursors for bioactive molecules.
Properties
IUPAC Name |
ethyl 2-(2,5-dibromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZMCYKKZSMFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromo-3-fluorophenylacetate can be synthesized through a multi-step process involving the bromination and fluorination of phenylacetate derivatives. One common method involves the bromination of ethyl 3-fluorophenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-3-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol-substituted phenylacetates.
Oxidation: Formation of 2,5-dibromo-3-fluorobenzoic acid.
Reduction: Formation of 2,5-dibromo-3-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,5-dibromo-3-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromo-3-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary comparison for Ethyl 2,5-dibromo-3-fluorophenylacetate lies in its positional isomer, Ethyl 2,4-dibromo-3-fluorophenylacetate (CAS 1803817-32-4), which is commercially available and ISO-certified . Below is a detailed analysis of their structural and functional differences:
Structural and Physical Properties
Biological Activity
Ethyl 2,5-dibromo-3-fluorophenylacetate is an organic compound with notable structural features that contribute to its potential biological activities. The compound, characterized by the molecular formula , has been the subject of various studies exploring its interactions with biological systems.
Overview of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, which may lead to inhibition or activation of various biochemical pathways. This compound has been investigated for its antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:
- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it could prevent substrate interaction.
- Modulate Receptor Activity : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key features and potential biological activities:
| Compound Name | Key Features | Potential Biological Activity |
|---|---|---|
| This compound | Contains two bromines and one fluorine | Antimicrobial, anticancer |
| Ethyl 2,5-dibromo-3-chlorophenylacetate | Chlorine instead of fluorine | Antimicrobial potential |
| Ethyl 2-bromo-4-fluorophenylacetate | One bromine and one fluorine | Anticancer properties |
| Ethyl 3,4-dibromo-5-fluorophenylacetate | Two bromines and one fluorine at different positions | Antimicrobial potential |
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. Key findings include:
- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. This property is believed to stem from its ability to disrupt bacterial cell membranes.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
- Synthesis Pathways : The compound can be synthesized via several methods, including nucleophilic substitution reactions involving brominated precursors. This versatility makes it a valuable intermediate in organic synthesis.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics.
- Cancer Cell Line Study : Another research effort focused on the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent increase in apoptosis markers following treatment with this compound.
Q & A
Q. Key Considerations :
- Regioselectivity challenges may arise during bromination; optimize stoichiometry and reaction time.
- Trace impurities (e.g., unreacted acid) can skew characterization data; use DSC to confirm melting point consistency (expected range: 68–70°C, based on analogous compounds) .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify substituent effects. For example, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂). Aromatic protons appear as a singlet due to symmetry.
- ¹⁹F NMR : A single peak near -110 ppm confirms the 3-fluoro substituent.
- IR Spectroscopy : Look for ester C=O stretch at ~1740 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹.
- Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 328 (C₁₀H₉Br₂FO₂).
Data Interpretation : Compare with analogs like Ethyl 4-chloro-2-fluorophenylacetate (similar ester signatures) .
How does the electronic environment of substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing bromine and fluorine groups deactivate the aromatic ring, directing electrophilic attacks to specific positions:
- Suzuki Coupling : The 2,5-dibromo positions are meta to fluorine, creating steric hindrance. Use Pd(PPh₃)₄ and arylboronic acids in THF/water (80°C) for selective coupling at the 5-position.
- Nucleophilic Aromatic Substitution : Fluorine at the 3-position enhances para-bromine’s electrophilicity. React with amines (e.g., piperidine) in DMF at 120°C.
Methodological Insight : DFT calculations (e.g., Gaussian09) predict charge distribution, guiding reaction design. X-ray crystallography (as in ’s dihydrofuran study) validates regioselectivity .
How can researchers resolve discrepancies in reported melting points or spectral data?
Advanced Research Question
Conflicting data often arise from impurities or polymorphic forms:
Purity Analysis : Use DSC to compare thermal profiles. A sharp melting endotherm (ΔH ~50 J/g) indicates high purity.
Crystallography : Single-crystal XRD (e.g., CCDC 1828960 protocols) identifies polymorphs .
Reproducibility : Standardize solvent systems (e.g., ethanol for recrystallization) and drying conditions (vacuum, 40°C).
Case Study : Ethyl dibromofluoroacetate analogs show mp variations (±2°C) due to residual solvents; Soxhlet extraction minimizes this .
What computational methods predict the compound’s behavior in catalytic systems?
Advanced Research Question
- Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., hydrolases). The ester’s bromine atoms exhibit van der Waals interactions with hydrophobic binding pockets.
- MD Simulations : GROMACS assesses stability in solvent (e.g., water/ethanol mixtures). Fluorine’s electronegativity increases solvation energy (~-15 kcal/mol).
- DFT Studies : Calculate Fukui indices to identify reactive sites for functionalization.
Validation : Compare with experimental kinetics (e.g., hydrolysis rates in buffered solutions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
